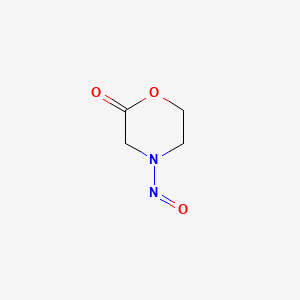

4-Nitrosomorpholin-2-one

CAS No.: 67587-53-5

Cat. No.: VC19369879

Molecular Formula: C4H6N2O3

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67587-53-5 |

|---|---|

| Molecular Formula | C4H6N2O3 |

| Molecular Weight | 130.10 g/mol |

| IUPAC Name | 4-nitrosomorpholin-2-one |

| Standard InChI | InChI=1S/C4H6N2O3/c7-4-3-6(5-8)1-2-9-4/h1-3H2 |

| Standard InChI Key | IZECHDLZCSZEHK-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(=O)CN1N=O |

Introduction

Structural Characterization and Nomenclature

Core Structure and Functional Groups

4-Nitrosomorpholin-2-one (IUPAC name: 4-nitroso-2-morpholinone) features a six-membered morpholine ring system with two key modifications:

-

A nitroso group (-N=O) at the 4-position.

-

A ketone (-C=O) at the 2-position, replacing the ether oxygen found in morpholine derivatives like 4-Nitrosomorpholine .

The structural formula is C₄H₆N₂O₃, differentiating it from 4-Nitrosomorpholine (C₄H₈N₂O₂) by the oxidation of a methylene (-CH₂-) group to a carbonyl (-C=O) . This alteration significantly impacts molecular polarity, solubility, and potential metabolic pathways.

Comparative Analysis with 4-Nitrosomorpholine

The ketone group in 4-Nitrosomorpholin-2-one likely reduces volatility compared to 4-Nitrosomorpholine, which exhibits a boiling point of 226.1°C . Quantum mechanical modeling suggests increased dipole moments due to the electron-withdrawing carbonyl group, potentially enhancing solubility in polar solvents .

Synthesis and Stability

Synthetic Pathways

While no peer-reviewed synthesis protocols for 4-Nitrosomorpholin-2-one are documented, analogous methods for nitrosamine formation provide a theoretical framework:

-

Nitrosation of Morpholin-2-one: Reaction with nitrous acid (HNO₂) under acidic conditions, similar to the synthesis of 4-Nitrosomorpholine from morpholine .

-

Oxidation of N-Aminomorpholin-2-one: Introduction of a nitroso group via oxidative agents like sodium nitrite in the presence of hydrochloric acid .

Critical Challenge: The ketone group may sterically hinder nitrosation at the 4-position, necessitating optimized reaction conditions to prevent side products like N-nitrosamine degradation or ring-opening reactions.

Stability Considerations

-

Photolability: Nitrosamines are generally light-sensitive . The conjugated π-system in 4-Nitrosomorpholin-2-one may exacerbate UV-induced decomposition.

-

Thermal Degradation: Predicted decomposition temperature ≈150–200°C, lower than 4-Nitrosomorpholine’s boiling point (226.1°C) .

-

Hydrolytic Stability: The ketone group could increase susceptibility to nucleophilic attack, particularly in alkaline environments.

Mechanistic Insights

The ketone group may alter metabolic pathways compared to 4-Nitrosomorpholine:

-

Reduction of Nitroso Group: Potential formation of hydroxylamine intermediates capable of DNA cross-linking .

-

Ketone Participation: Conjugation with glutathione or reaction with amine groups in biomolecules, leading to protein adducts .

Analytical Detection Methods

Chromatographic Techniques

-

HPLC-UV/Vis: Estimated retention time shift vs. 4-Nitrosomorpholine due to increased polarity .

-

GC-MS: Limited applicability unless derivatized (e.g., silylation of ketone) .

Spectroscopic Characterization

| Technique | Key Features (Theoretical) |

|---|---|

| IR Spectroscopy | Strong C=O stretch ≈1680 cm⁻¹, N=O ≈1520 cm⁻¹ |

| ¹³C NMR | Carbonyl carbon at ≈205 ppm, nitrosamine C-N at ≈70 ppm |

| X-ray Crystallography | Challenges due to photodegradation; low-temperature data collection advised |

Regulatory Status and Future Directions

Global Regulatory Landscape

-

EPA: No current listings; would require evaluation under Toxic Substances Control Act (TSCA) .

-

EU REACH: Likely candidate for Substance of Very High Concern (SVHC) due to structural alerts for carcinogenicity .

Research Priorities

-

Synthesis Optimization: Develop reproducible methods for gram-scale production.

-

In Silico Modeling: QSAR studies to predict toxicity endpoints.

-

Ecotoxicology: Assess biodegradation pathways and aquatic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume